(2Z)-7-(azepan-1-ylmethyl)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-(azepan-1-ylmethyl)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a brominated benzodioxin moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-(azepan-1-ylmethyl)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Brominated Benzodioxin Moiety: This step involves bromination reactions followed by cyclization to form the benzodioxin ring.
Attachment of the Azepane Ring: This is typically done through nucleophilic substitution reactions where the azepane ring is introduced via an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-(azepan-1-ylmethyl)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and brominated moiety can be reduced under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-7-(azepan-1-ylmethyl)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Polynitroaromatic compounds: Known for their reactivity and use in various chemical reactions.
Uniqueness
What sets (2Z)-7-(azepan-1-ylmethyl)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one apart is its unique combination of functional groups, which provides a diverse range of reactivity and potential applications. Its structure allows for multiple points of modification, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C24H24BrNO5 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H24BrNO5/c25-17-9-15(23-16(10-17)13-29-14-30-23)11-21-22(28)18-5-6-20(27)19(24(18)31-21)12-26-7-3-1-2-4-8-26/h5-6,9-11,27H,1-4,7-8,12-14H2/b21-11- |
InChI Key |
OUIRXBUQXJACHZ-NHDPSOOVSA-N |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O |
Origin of Product |
United States |
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